REACTION_CXSMILES
|
[F:1][CH:2]([F:6])[C:3](O)=[O:4].C(C1NC=CN=1)(C1NC=CN=1)=O.[NH2:19][C:20]1[CH:21]=[CH:22][C:23]([O:26][CH3:27])=[N:24][CH:25]=1>C(Cl)Cl>[CH3:27][O:26][C:23]1[CH:22]=[CH:21][C:20]([NH:19][C:3](=[O:4])[CH:2]([F:6])[F:1])=[CH:25][N:24]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)F
|
Name
|
|
Quantity
|
8.4 g
|
Type
|
reactant
|
Smiles
|
C(=O)(C=1NC=CN1)C=1NC=CN1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
5.7 mL
|
Type
|
reactant
|
Smiles
|
NC=1C=CC(=NC1)OC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at room temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a new solid formed in the reaction
|
Type
|
STIRRING
|
Details
|
was stirred further for another 30 minutes when it
|
Duration
|
30 min
|
Type
|
WASH
|
Details
|
was washed with water (100 ml), 5% aqueous acetic acid (2×50 ml), 5% sodium bicarbonate (25 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
and evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give an oil
|
Type
|
EXTRACTION
|
Details
|
The oil was extracted with ether
|
Type
|
EXTRACTION
|
Details
|
the ether extract on dilution with pentane
|
Type
|
CUSTOM
|
Details
|
gave 3.7 g of crude product
|
Type
|
EXTRACTION
|
Details
|
This was extracted with ether
|
Type
|
ADDITION
|
Details
|
diluted with pentane
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=NC=C(C=C1)NC(C(F)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |